2-Fluoro-5-methylsulfonyl-3-nitrotoluene
Overview
Description
2-Fluoro-5-methylsulfonyl-3-nitrotoluene is an organic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitro group attached to a toluene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of toluene to introduce the nitro group.
Sulfonylation: The addition of the methylsulfonyl group using sulfonyl chloride in the presence of a base.
Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants and products.
Purification Techniques: Such as recrystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: Ensuring the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylsulfonyl-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 2-Fluoro-5-methylsulfonyl-3-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives of this compound.
Scientific Research Applications
2-Fluoro-5-methylsulfonyl-3-nitrotoluene is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitrotoluene: Similar structure but lacks the methylsulfonyl group.
2-Fluoro-5-nitrotoluene: Similar structure but lacks the methylsulfonyl group.
Uniqueness
2-Fluoro-5-methylsulfonyl-3-nitrotoluene is unique due to the presence of both the fluorine atom and the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-1-methyl-5-methylsulfonyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRPDSTHZGYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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